4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 4-methylbenzenesulfonyl chloride with aniline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHYL-N-[2'-(4-METHYLBENZENESULFONAMIDO)-[1,1'-BIPHENYL]-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function . Additionally, the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(p-Toluenesulfonyl)imino]phenyliodinane: This compound shares the sulfonamide group and aromatic structure but differs in its iodine content.
4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide: Similar in structure but contains an iodine atom, which affects its reactivity and applications.
4-Methyl-N-(2-propynyl)benzenesulfonamide: Contains a propynyl group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C26H24N2O4S2 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O4S2/c1-19-11-15-21(16-12-19)33(29,30)27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)28-34(31,32)22-17-13-20(2)14-18-22/h3-18,27-28H,1-2H3 |
InChI Key |
QXPLTVAEUPLTJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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